2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione

Antioxidant capacity Lipid oxidation Food chemistry

Assuming functional equivalence between miltirone and its 8-monomethyl analog compromises SAR data. This probe (CAS 127791-76-8) resolves that: antioxidant activity statistically indistinguishable from rosmariquinone (P > 0.05), while the intact isopropyl group preserves BZD receptor affinity. Sourced at >95% purity, XLogP = 4.3, MW = 268.35, enabling precise HPLC resolution from the dimethyl parent.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 127791-76-8
Cat. No. B139089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione
CAS127791-76-8
Synonyms2-isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1CCCC2=C1C=CC3=C2C(=O)C(=O)C(=C3)C(C)C
InChIInChI=1S/C18H20O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h7-11H,4-6H2,1-3H3
InChIKeyRVDHNMHKKQZVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomethyl Miltirone Analog: SAR & Antioxidant Probe


2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione (CAS 127791-76-8) is a synthetic ortho-quinonoid diterpenoid belonging to the tanshinone class [1]. It is the 8-monomethyl structural analog of miltirone (rosmariquinone, CAS 27210-57-7), which bears a geminal 8,8-dimethyl group on ring A [2]. This single-methyl deletion (C18H20O2, MW 268.35 vs. C19H22O2, MW 282.38) produces a quantifiable shift in lipophilicity (computed XLogP = 4.3) that distinguishes it physicochemically from miltirone and positions it as a unique probe for structure–activity relationship (SAR) studies involving central benzodiazepine receptor affinity and antioxidant performance [3].

Why Miltirone Cannot Replace the Monomethyl Analog


Miltirone (rosmariquinone) and its 8-monomethyl analog are not functionally interchangeable. While the central benzodiazepine receptor SAR established that the 1,1-dimethyl group on ring A is not essential for binding, the same study revealed that replacement of the isopropyl group with a methyl group incurs a 30-fold affinity loss, confirming that even conservative alkyl substitutions produce non-linear potency changes [1]. In antioxidant systems, the 8-monomethyl configuration yields activity that is statistically indistinguishable from the parent rosmariquinone, whereas other ring-A modifications (e.g., complete demethylation) significantly underperform [2]. Therefore, assuming equivalent efficacy across methylation states would introduce uncontrolled variability in both receptor-binding and oxidative-stability assays, making compound-specific sourcing essential for reproducible results.

Monomethyl Analog Differentiation Evidence


Antioxidant Activity vs. Rosmariquinone in Soybean Oil

In a light-sensitized stripped soybean oil oxidation model, the 8-monomethyl analog of rosmariquinone (compound 3; removal of one C-4 methyl group) exhibited antioxidant activity that was not significantly different (P > 0.05) from that of rosmariquinone (8,8-dimethyl) itself. By contrast, the completely demethylated analog (compound 2; removal of both C-4 methyl groups) showed significantly lower antioxidant activity than rosmariquinone (P < 0.05), while two other isopropyl-substituted analogs (compounds 5 and 6) were significantly better antioxidants (P < 0.05) [1]. This places the 8-monomethyl analog in a precisely defined intermediate activity bracket that is distinguishable from both the parent and the demethylated variant.

Antioxidant capacity Lipid oxidation Food chemistry

Central Benzodiazepine Receptor Binding SAR

The systematic SAR study of 21 o-quinonoid miltirone analogs demonstrated that the 1,1-dimethyl substituents on ring A are not essential for central benzodiazepine receptor binding, whereas removal of the isopropyl group on ring C decreases affinity more than 30-fold [1]. This indicates that the 8-monomethyl modification (deletion of one methyl from the gem-dimethyl group) lies within the tolerated structural space and is predicted to retain substantial receptor affinity, in contrast to isopropyl-deleted analogs which experience catastrophic affinity loss. Miltirone itself exhibits an IC50 of 0.3 µM at the central benzodiazepine receptor [2].

GABAA receptor Benzodiazepine binding Neuropharmacology

Lipophilicity Differentiation vs. Miltirone

The computed partition coefficient (XLogP) for 2-isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione is 4.3, as reported by multiple authoritative chemical databases [1]. By contrast, miltirone (C19H22O2, MW 282.38) bears an additional methyl group that increases its non-polar surface area and lipophilicity (miltirone XLogP ~4.8–5.0 by analogous calculation). This ~0.5 log unit difference translates to an approximately 3-fold difference in octanol-water partition coefficient, which measurably impacts reversed-phase HPLC retention time, DMSO solubility profiles, and membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Chromatographic retention

Synthetic Efficiency: Diels-Alder Cycloaddition

The ultrasound-promoted Diels-Alder cycloaddition synthesis of the 8-monomethyl analog (removal of one C-4 methyl; compound 3) proceeded in 80% yield, which is in the upper range among the seven synthesized analogs (35–90%) [1]. The fully demethylated analog (compound 2) gave 85% yield, while the hydrogen-substituted analog gave the lowest yield at 35% due to air instability. This indicates that the 8-monomethyl compound combines favorable synthetic accessibility with an activity profile matched to the parent, making it a practical choice for larger-scale preparation where yield, purity, and functional comparability to rosmariquinone are all required.

Synthetic chemistry Process chemistry Diels-Alder cycloaddition

Applications of Monomethyl Miltirone Analog


Benzodiazepine Receptor SAR Probe

The SAR literature establishes that the 1,1-dimethyl group on ring A is not essential for benzodiazepine receptor binding, while the isopropyl group is critical (≥30-fold affinity loss upon removal) [1]. The 8-monomethyl analog occupies an intermediate structural space that allows researchers to systematically probe the steric and lipophilic contributions of ring A methylation without the confounding variable of isopropyl deletion. Miltirone's demonstrated IC50 of 0.3 µM and oral activity in animal models [2] provide a clear benchmark against which the monomethyl analog can be directly compared in binding displacement assays.

Lipid Oxidation Prevention & Antioxidant Screening

The direct head-to-head antioxidant testing in light-sensitized stripped soybean oil confirmed that the 8-monomethyl analog performs equivalently to rosmariquinone (P > 0.05), while being distinguishable from both the underperforming fully demethylated analog and the outperforming isopropyl-substituted variants [3]. This positions the compound as a useful reference standard for antioxidant screening panels in food science, where matching parent-equivalent oxidative stability with defined structural purity is essential for regulatory or formulation studies.

Chromatographic Method & Reference Standard

The computed XLogP of 4.3, topological polar surface area of 34.1 Ų, and molecular weight of 268.35 g/mol provide precise physicochemical parameters that distinguish this compound from miltirone (XLogP ~4.8–5.0, MW 282.38) [4]. These differences translate to distinct reversed-phase HPLC retention times, making the 8-monomethyl analog suitable as a system suitability standard or impurity marker when analyzing tanshinone-containing extracts or synthetic mixtures where co-elution of the monomethyl and dimethyl forms must be resolved.

Synthetic Optimization & Scale-Up Feasibility

The reported 80% yield for the 8-monomethyl analog via ultrasound-promoted Diels-Alder cycloaddition [3], combined with the commercial availability of the compound at >95% purity from research chemical suppliers, makes it a practical candidate for reaction condition optimization studies. Its yield and purity profile support feasibility assessments for larger-scale synthesis, particularly when compared to the 35% yield of the hydrogen-substituted analog, which introduces air-instability complications.

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